

what is naphazoline hydrochloride used for

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Naphazoline Hydrochloride

CAS No.: 550-99-2

Cat. No.: S536671

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Clinical Applications and Formulations

Naphazoline hydrochloride is formulated for topical administration in both ophthalmic and nasal preparations. The table below summarizes its primary clinical uses and available formulations.

Route of Administration	Approved Indications	Common Brand Names (Examples)	Typical Strengths (as hydrochloride)
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| **Ophthalmic** [1] [2] | Temporary relief of conjunctival congestion (redness), itching, and minor eye irritation [2]. | AK-Con, Albalon, Clear Eyes, Vasocon [1] [2] | Prescription: 0.1% [2] [3] OTC: 0.012% - 0.03% [2] [4] | | **Nasal** [1] [2] | Temporary relief of nasal congestion due to common cold, hay fever, or other allergies [2] [5]. | Privine [2] [5] | 0.05% solution/spray [2] [6] [5] |

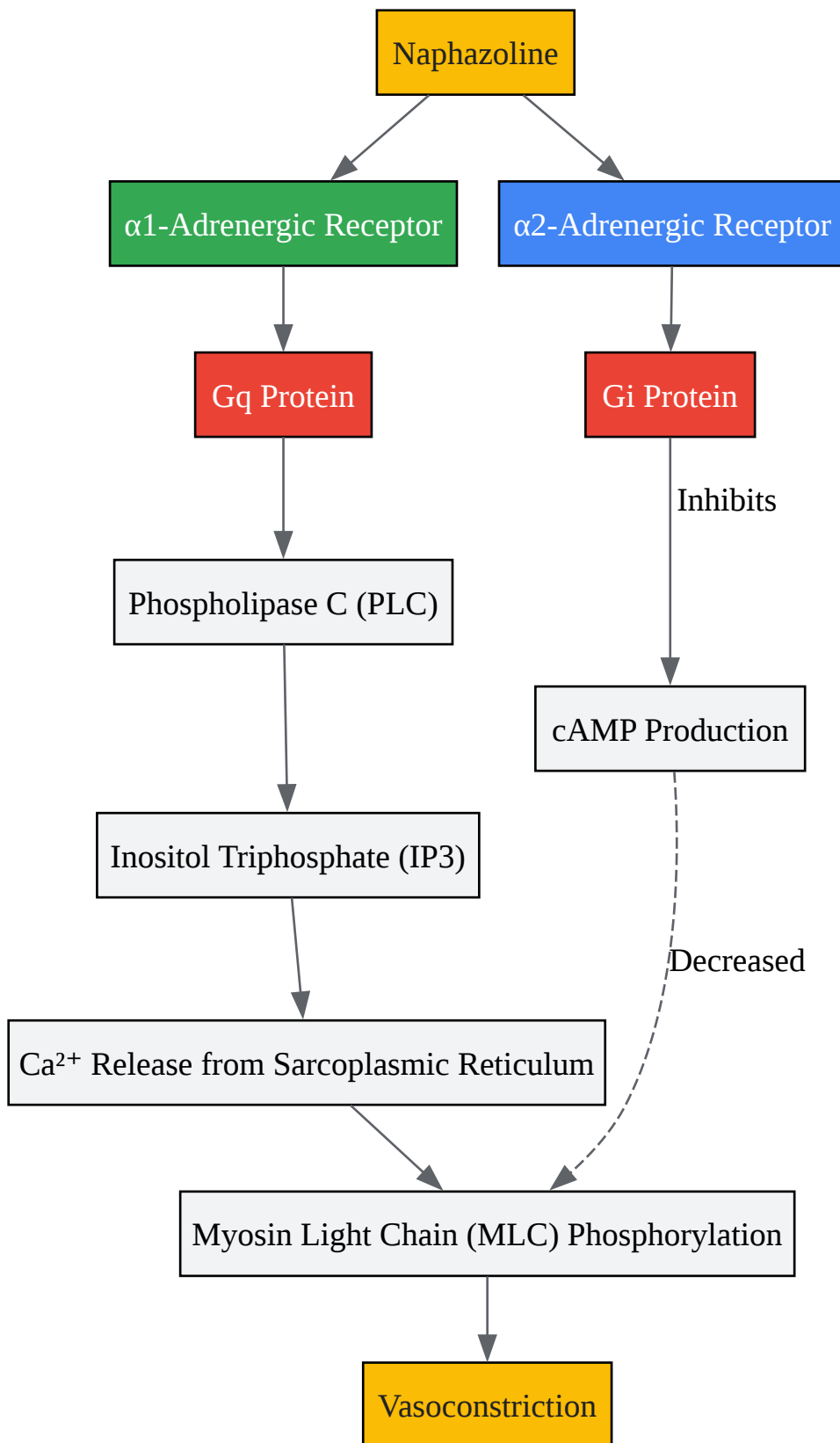
Naphazoline is also found in **fixed-dose combination products**, frequently paired with antihistamines (e.g., pheniramine, antazoline) for enhanced relief of allergic symptoms, or with astringents (e.g., zinc sulfate) [1] [2].

Mechanism of Action and Signaling Pathways

Naphazoline is a sympathomimetic amine that acts as a direct agonist on **alpha-adrenergic receptors** [2] [4] [7]. It is classified as a mixed **α_1/α_2 -adrenergic receptor agonist** with a binding affinity of approximately

2:1 for $\alpha 2:\alpha 1$ receptors [4].

The vasoconstrictive effect is mediated through G-protein coupled receptor signaling pathways in vascular smooth muscle cells, as illustrated below:



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Figure: Signaling pathway of naphazoline-induced vasoconstriction via α -adrenergic receptors.

- **α 1-Receptor Pathway:** Stimulation of Gq-protein coupled α 1-receptors activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3). IP3 triggers calcium release from the sarcoplasmic reticulum, resulting in calcium-calmodulin activation and myosin light chain phosphorylation, culminating in **vascular smooth muscle contraction** [4].
- **α 2-Receptor Pathway:** Stimulation of Gi-protein coupled α 2-receptors inhibits adenylate cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP also promotes smooth muscle contraction [4].

This constriction of arterioles in the conjunctiva and nasal mucosa reduces blood flow, decreases fluid secretion, and alleviates swelling and redness [1] [8].

Pharmacological and R&D Profile

The following table consolidates key pharmacological data and research and development (R&D) status for **naphazoline hydrochloride**.

Parameter	Details
Drug Class	Imidazoline-derivative sympathomimetic amine; Vasoconstrictor [2] [9]
Molecular Formula	C ₁₄ H ₁₄ N ₂ [1]
Modality	Small Molecule [1] [7]
R&D Status	Approved globally for nasal obstruction and ocular congestion [7].
Primary Molecular Targets	Alpha-2A adrenergic receptor, Alpha-1A adrenergic receptor, D(2) dopamine receptor [1].
Onset of Action	Within 10 minutes [2] [8].
Duration of Action	2 to 6 hours [2] [8] [6].
Protein Binding	Data unavailable [1].

Parameter	Details
Half-Life	Not fully determined; effects last 4-8 hours. Other imidazoline compounds have half-lives ranging from 2-12 hours [1].

Key Safety and Toxicity Considerations

- **Rebound Congestion:** Prolonged or frequent use (beyond 3-5 days) can lead to **rhinitis medicamentosa** or rebound hyperemia upon discontinuation [1] [2] [8]. This is attributed to down-regulation of norepinephrine production and receptor desensitization [1].
- **Systemic Toxicity:** Accidental ingestion, particularly in children, can cause severe **central nervous system depression** (including coma, hypothermia, sedation) and cardiovascular effects (bradycardia, hypotension, hypertension) [1] [2] [10].
- **Important Drug Interactions:** Concurrent use with **Monoamine Oxidase Inhibitors (MAOIs)** is contraindicated due to the risk of severe hypertensive crisis. Interactions with tricyclic antidepressants may also potentiate pressor effects [2] [3].
- **Special Populations:** Safety and effectiveness in pediatric patients under 12 years of age (nasal) or 6 years of age (ophthalmic, OTC) have not been established, and use is generally not recommended [2] [6] [5].

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